molecular formula C20H15N3O6 B244352 N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitrofuran-2-carboxamide

N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitrofuran-2-carboxamide

Cat. No.: B244352
M. Wt: 393.3 g/mol
InChI Key: HURRWMMYKNBNFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitrofuran-2-carboxamide is a complex organic compound that features a benzoxazole ring, a nitro group, and a furamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitrofuran-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazole ring, followed by the introduction of the nitro group and the furamide moiety. Common reagents used in these reactions include nitrating agents, amines, and various solvents under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the involvement of potentially hazardous reagents and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitrofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be oxidized to form different derivatives.

    Substitution: The benzoxazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens and acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the benzoxazole ring.

Scientific Research Applications

N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitrofuran-2-carboxamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitrofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzoxazole ring may also play a role in binding to specific receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-1,3-benzothiazol-2-yl)-2-[(5-nitro-1,3-benzoxazol-2-yl)sulfanyl]acetamide
  • N-(1,3-benzothiazol-2-yl)-2-[(5-nitro-1,3-benzoxazol-2-yl)sulfanyl]acetamide

Uniqueness

N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitrofuran-2-carboxamide is unique due to its specific combination of functional groups and structural features. The presence of the methoxy group on the benzoxazole ring and the nitro group on the phenyl ring distinguishes it from other similar compounds, potentially leading to different chemical and biological properties.

Properties

Molecular Formula

C20H15N3O6

Molecular Weight

393.3 g/mol

IUPAC Name

N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitrofuran-2-carboxamide

InChI

InChI=1S/C20H15N3O6/c1-11-3-4-12(20-22-15-10-13(27-2)5-6-16(15)29-20)9-14(11)21-19(24)17-7-8-18(28-17)23(25)26/h3-10H,1-2H3,(H,21,24)

InChI Key

HURRWMMYKNBNFB-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)OC)NC(=O)C4=CC=C(O4)[N+](=O)[O-]

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)OC)NC(=O)C4=CC=C(O4)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.